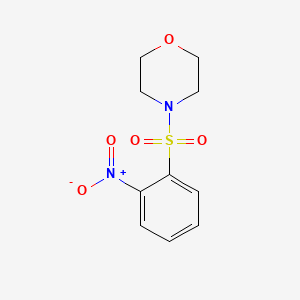
Diethyl 2-((5-(4-chlorophenyl)furan-2-yl)methylene)malonate
Übersicht
Beschreibung
Diethyl 2-((5-(4-chlorophenyl)furan-2-yl)methylene)malonate is a synthetic organic compound with the molecular formula C18H17ClO5. It is a derivative of furan, a heterocyclic aromatic compound characterized by a ring structure composed of one oxygen and four carbon atoms.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 2-((5-(4-chlorophenyl)furan-2-yl)methylene)malonate typically involves the condensation of diethyl malonate with a furan derivative. The reaction is catalyzed by a base, such as sodium ethoxide, and is carried out under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize waste .
Analyse Chemischer Reaktionen
Types of Reactions
Diethyl 2-((5-(4-chlorophenyl)furan-2-yl)methylene)malonate undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: The compound can be reduced to form dihydrofuran derivatives.
Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups, such as amines or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium amide (NaNH2) or Grignard reagents (RMgX).
Major Products Formed
Oxidation: Furan-2,5-dicarboxylic acid derivatives.
Reduction: Dihydrofuran derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Diethyl 2-((5-(4-chlorophenyl)furan-2-yl)methylene)malonate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its furan moiety.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials with specific properties, such as polymers and resins
Wirkmechanismus
The mechanism of action of diethyl 2-((5-(4-chlorophenyl)furan-2-yl)methylene)malonate involves its interaction with various molecular targets. The furan ring can interact with biological macromolecules, leading to changes in their structure and function. The compound may also inhibit specific enzymes or receptors, contributing to its biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Diethyl 2-((5-(2-chlorophenyl)furan-2-yl)methylene)malonate
- Diethyl 2-((5-(4-methylphenyl)furan-2-yl)methylene)malonate
- Dimethyl 2-((5-(2-chloro-5-(trifluoromethyl)phenyl)furan-2-yl)methylene)malonate
Uniqueness
Diethyl 2-((5-(4-chlorophenyl)furan-2-yl)methylene)malonate is unique due to the presence of the 4-chlorophenyl group, which imparts specific chemical and biological properties. This makes it distinct from other similar compounds, which may have different substituents on the phenyl ring, leading to variations in their reactivity and applications .
Eigenschaften
IUPAC Name |
diethyl 2-[[5-(4-chlorophenyl)furan-2-yl]methylidene]propanedioate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClO5/c1-3-22-17(20)15(18(21)23-4-2)11-14-9-10-16(24-14)12-5-7-13(19)8-6-12/h5-11H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULPWUPKFTMMECB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CC1=CC=C(O1)C2=CC=C(C=C2)Cl)C(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![5-(4-fluorobenzoyl)-4H,5H,6H,7H-thieno[3,2-c]pyridine-2-carboxylic acid](/img/structure/B2945846.png)

![[(2S)-1-ethyl-2-pyrrolidinyl]methanol](/img/structure/B2945848.png)
![2-((2-(5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-6,7-dihydro-[1,3,4]thiadiazolo[3,2-a][1,3]diazepin-8(5H)-one](/img/structure/B2945850.png)

![N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)pivalamide](/img/structure/B2945852.png)
![2-(4-chloro-3-methylphenoxy)-N-[4-(morpholin-4-yl)phenyl]acetamide](/img/structure/B2945853.png)
![6-[(3-methoxyphenyl)methyl]-2-propyl-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one](/img/structure/B2945854.png)
![3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-[2-(trifluoromethyl)phenyl]azetidine-1-carboxamide](/img/structure/B2945857.png)
![2,2,2-trifluoroethyl N-[3-(dimethylamino)propyl]carbamate](/img/structure/B2945859.png)
![[2-(methylsulfanyl)-6-(1H-pyrrol-1-yl)phenyl]methanamine](/img/structure/B2945860.png)
![2-[8-(2-methylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2945862.png)

![ethyl 6-[(benzenesulfonyl)methyl]-4-[4-(methylsulfanyl)phenyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2945868.png)
